molecular formula C12H16N4O3S B2900542 Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891124-91-7

Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2900542
CAS No.: 891124-91-7
M. Wt: 296.35
InChI Key: MONFLCIVOCMVQV-UHFFFAOYSA-N
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Description

Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a chemical compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: The core structure is synthesized through a cyclization reaction involving hydrazine derivatives and β-keto esters.

  • Introduction of the Propyl Group: The propyl group is introduced via nucleophilic substitution reactions.

  • Thiolation and Esterification: The thiol group is introduced using appropriate thiolating agents, followed by esterification to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can lead to the formation of thioethers.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thioethers: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: Its unique chemical properties make it useful in the development of new materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-((7-oxo-5-ethyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate: Similar structure with an ethyl group instead of a propyl group.

  • Ethyl 2-((7-oxo-5-butyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate: Similar structure with a butyl group instead of a propyl group.

Uniqueness: Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate stands out due to its specific propyl group, which can influence its chemical reactivity and biological activity compared to its ethyl and butyl analogs.

Properties

IUPAC Name

ethyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-3-5-8-6-9(17)13-11-14-15-12(16(8)11)20-7-10(18)19-4-2/h6H,3-5,7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONFLCIVOCMVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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